4-cyclopropyl-3-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
4-cyclopropyl-3-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a synthetic organic compound that belongs to the class of triazolone derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a pharmacologically active agent. Its unique structure, which includes a triazolone core, a piperidine ring, and a sulfonyl group, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-3-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:
Formation of the Triazolone Core: The triazolone core can be synthesized through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Attachment of the Sulfonyl Group: The sulfonyl group is incorporated through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Cyclopropyl Group Addition: The cyclopropyl group can be added via cyclopropanation reactions, typically involving diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the ethyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the triazolone core or the sulfonyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the sulfonyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sulfonyl chlorides, alkyl halides, and nucleophiles like amines or alcohols.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring or the ethyl group.
Reduction: Reduced forms of the triazolone core or the sulfonyl group.
Substitution: Substituted derivatives at the sulfonyl group or the piperidine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a pharmacologically active agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may have applications in treating diseases or conditions that involve the biological pathways it affects.
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-3-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific biological context and the nature of the targets.
Comparison with Similar Compounds
Similar Compounds
- 4-cyclopropyl-3-(1-((4-methylphenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
- 4-cyclopropyl-3-(1-((4-chlorophenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
- 4-cyclopropyl-3-(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
Uniqueness
The uniqueness of 4-cyclopropyl-3-(1-((4-ethylphenyl)sulfonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, potency, or selectivity for its molecular targets.
Properties
IUPAC Name |
4-cyclopropyl-5-[1-(4-ethylphenyl)sulfonylpiperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-3-14-4-8-17(9-5-14)27(25,26)22-12-10-15(11-13-22)18-20-21(2)19(24)23(18)16-6-7-16/h4-5,8-9,15-16H,3,6-7,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIWDXXTCBEKCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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